molecular formula C20H13N3O3S B2684612 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 299950-70-2

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No. B2684612
CAS RN: 299950-70-2
M. Wt: 375.4
InChI Key: ZXHQSKPJPXBQNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method involves the reaction of 2-aminothiophenol with different substrates . The compounds are usually synthesized in excellent yields and their structures are confirmed based on IR, 1H NMR, Mass, and elemental analysis data .

Scientific Research Applications

Antibacterial Activity

Compounds with the 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-one structure, which is similar to the compound , have been synthesized and found to be potent antibacterial agents . They were screened in vitro for their antibacterial activity against a representative panel of Gram-positive and Gram-negative bacteria .

Anti-Tubercular Activity

Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have shown that these compounds have better inhibition potency against M. tuberculosis .

Antimicrobial Activity

The in vitro antibacterial activities of similar compounds against Escherichia coli strains (E. coli 6 and E. coli 13), Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa have been investigated .

Antitumor Activity

The benzothiazole nucleus is a highly important scaffold for drug development, which has been reported to show good biological activities ranging from anti-microbial, anti-inflammatory, antibacterial, antitumor, and anticancer .

Anticancer Activity

Quinazoline derivatives, which share a similar structure with the compound , have been reported to exhibit remarkable anticancer activity .

Antifungal Activity

Benzothiazole derivatives have also been reported to have antifungal properties .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(13-8-10-16(11-9-13)23(25)26)21-15-5-3-4-14(12-15)20-22-17-6-1-2-7-18(17)27-20/h1-12H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHQSKPJPXBQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

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